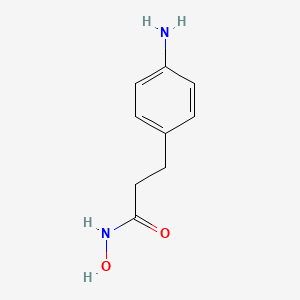

3-(4-aminophenyl)-N-hydroxypropanamide

Description

Contextualizing N-Hydroxypropanamides in Chemical Biology and Medicinal Chemistry

The N-hydroxypropanamide moiety is a key pharmacophore in a variety of biologically active compounds. This functional group is particularly recognized for its ability to act as a metal-chelating agent, a property that is fundamental to its role in the inhibition of metalloenzymes. One of the most significant areas of research for compounds containing the N-hydroxyamide group is in the development of histone deacetylase (HDAC) inhibitors. nih.gov

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the lysine (B10760008) residues of histones, leading to a more compact chromatin structure and transcriptional repression. The inhibition of HDACs can restore the expression of tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents. The N-hydroxyamide group in these inhibitors functions as a potent zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes and thereby inhibiting their activity. nih.gov

The general structure of many HDAC inhibitors consists of three key components: a zinc-binding group (such as the N-hydroxypropanamide), a linker region, and a cap group that interacts with the surface of the enzyme. The versatility of the N-hydroxypropanamide scaffold allows for synthetic modifications to the linker and cap regions, enabling the development of inhibitors with improved potency and isoform selectivity.

| Key Functional Group | Role in Biological Activity | Example Class of Compounds |

| N-Hydroxypropanamide | Zinc-binding, Metalloenzyme Inhibition | Histone Deacetylase (HDAC) Inhibitors |

| Phenylamino | Scaffold for molecular interactions | Various enzyme inhibitors |

Overview of Academic Research Trajectories for 3-(4-aminophenyl)-N-hydroxypropanamide and Related Structures

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, the research trajectories of structurally related compounds provide valuable insights into its potential areas of investigation. The core structure, combining a phenylamine ring with an N-hydroxypropanamide tail, is a recurring motif in the design of enzyme inhibitors.

A notable example of related research is the development of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. nih.gov In these studies, the core N-hydroxybenzamide group serves as the zinc-chelating moiety. Although structurally different from this compound, the underlying principle of utilizing an N-hydroxyamide for HDAC inhibition is the same. Research in this area has focused on synthesizing and evaluating a series of these derivatives to establish structure-activity relationships. For instance, modifications to the phenyl ring and the linker have been shown to significantly impact the inhibitory activity and selectivity against different HDAC isoforms.

The table below summarizes the findings for some HPPB derivatives, illustrating the impact of structural modifications on their biological activity.

| Compound Derivative | Modification | IC50 (μM) against HDAC | Antiproliferative Activity |

| Thiophene (B33073) substituted derivative | Addition of a thiophene group | 0.3 | Good activity against HCT116 and A549 cell lines |

| Benzo[d] rsc.orgresearchgate.netdioxole derivative | Addition of a benzo[d] rsc.orgresearchgate.netdioxole group | 0.4 | Good activity against HCT116 and A549 cell lines |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. nih.gov

The research on these related structures suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of oncology through HDAC inhibition. The presence of the aminophenyl group offers a site for further chemical modification, allowing for the exploration of a wide chemical space to optimize biological activity and pharmacokinetic properties. Future research will likely focus on the synthesis of derivatives of this compound and the evaluation of their biological activities against various enzymatic targets.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

3-(4-aminophenyl)-N-hydroxypropanamide |

InChI |

InChI=1S/C9H12N2O2/c10-8-4-1-7(2-5-8)3-6-9(12)11-13/h1-2,4-5,13H,3,6,10H2,(H,11,12) |

InChI Key |

DZCXVFOPYDIUJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NO)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 3 4 Aminophenyl N Hydroxypropanamide

Direct Synthesis Strategies for 3-(4-aminophenyl)-N-hydroxypropanamide

The direct synthesis of this compound involves carefully planned sequences of reactions focusing on the formation of the propanamide backbone and the introduction of the N-hydroxy group.

Precursor Elaboration and Functional Group Transformations in Propanamide Formation

The formation of the 3-(4-aminophenyl)propanamide (B2672105) core often begins with precursors that already contain the aminophenyl group, albeit in a protected form, to prevent unwanted side reactions. A common strategy involves starting with a nitro-substituted aromatic compound, such as p-nitroaniline. The nitro group serves as a precursor to the amino group and is typically reduced in a later step of the synthesis.

The propanamide side chain can be constructed through various methods. One approach involves the reaction of the protected aniline (B41778) derivative with a suitable three-carbon acylating agent. For instance, a protected p-nitroaniline can be reacted with an activated form of propanoic acid, such as an acyl chloride or anhydride, to form the corresponding amide.

Another route involves the use of p-hydroxyphenylpropionic acid. google.com This precursor can be activated, for example, by conversion to its corresponding acyl chloride using thionyl chloride. google.comresearchgate.net The resulting acyl chloride can then be reacted with an ammonia (B1221849) source, such as aqueous ammonia, to form the propanamide. google.com Subsequent functional group transformations would then be required to introduce the amino group at the para position of the phenyl ring and the hydroxy group on the amide nitrogen.

A key transformation in many synthetic routes is the reduction of a nitro group to an amine. This is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in a suitable solvent such as ethanol. researchgate.net This method is generally efficient and provides the desired amino functionality with high yield.

Catalytic Approaches and Reaction Conditions in N-Hydroxypropanamide Synthesis

The introduction of the N-hydroxy group to form the N-hydroxypropanamide moiety is a critical step that requires specific reagents and conditions. One method for the synthesis of hydroxamates involves the reaction of an ester with hydroxylamine (B1172632).

Catalytic methods are also employed to facilitate the formation of the amide bond. For instance, coupling agents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) can be used to promote the reaction between a carboxylic acid and an amine or hydroxylamine. google.com The reaction conditions, including solvent, temperature, and the presence of a base like triethylamine, are crucial for optimizing the yield and purity of the final product. google.com

The synthesis of N-arylhydroxylamines, which are related structures, can be achieved through the selective hydrogenation of nitroarenes. nih.gov Platinum-based catalysts, often supported on carbon (Pt/C), are effective for this transformation. nih.gov The selectivity towards the hydroxylamine over the fully reduced amine can be enhanced by the addition of specific additives. nih.gov

Synthesis of Analogues and Derivatives Bearing the 3-(4-aminophenyl)propanamide Scaffold

The versatility of the 3-(4-aminophenyl)propanamide scaffold allows for the synthesis of a wide array of analogues and derivatives through modifications at various positions of the molecule.

Introduction of Varied Linker Moieties and Terminal Groups

The core structure can be elaborated by introducing different linker moieties and terminal groups to explore structure-activity relationships. For instance, the amino group of the 4-aminophenyl ring provides a convenient handle for further derivatization. It can be acylated with various carboxylic acids to introduce a wide range of substituents. researchgate.net

The synthesis of N-(4-aminophenyl)-substituted benzamides, for example, has been achieved by reacting p-nitroaniline with benzoyl chlorides, followed by the reduction of the nitro group. researchgate.net Similarly, urea (B33335) derivatives can be prepared by reacting p-nitroaniline with isocyanates, followed by nitro group reduction. researchgate.net

Derivatization can also occur at the propanamide portion of the molecule. For example, related structures like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized and subsequently modified to introduce various functional groups. nih.gov These modifications can include the formation of hydrazides and hydrazones, expanding the chemical diversity of the synthesized compounds. nih.gov

Stereoselective Synthesis Approaches for Related Hydroxypropanamide Structures

For hydroxypropanamide structures that contain chiral centers, stereoselective synthesis is crucial to obtain specific stereoisomers. Asymmetric catalysis is a powerful tool for achieving high enantioselectivity in the synthesis of such compounds.

One approach to stereoselectively synthesize related β-hydroxy enamines, which can be precursors to chiral 1,3-amino alcohols, involves the hydroboration of ynamides followed by a zinc-mediated alkenylation of an aldehyde in the presence of a chiral catalyst. nih.gov Although this specific example does not directly produce a this compound, the principles of using chiral catalysts and auxiliaries are applicable to the stereoselective synthesis of related hydroxypropanamide structures. The choice of chiral ligand or auxiliary is critical in directing the stereochemical outcome of the reaction.

Advanced Analytical Techniques in Structural Characterization of this compound and its Derivatives

The unambiguous structural confirmation of this compound and its derivatives relies on a combination of advanced analytical techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for elucidating the structure of organic molecules. ¹H NMR provides information about the chemical environment of protons, their coupling patterns, and the number of protons in a given environment. researchgate.net ¹³C NMR provides information about the carbon skeleton of the molecule. These techniques are routinely used to confirm the successful synthesis of the target compounds and their intermediates. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its elemental composition. researchgate.net Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions from the sample, which are then analyzed to determine their mass-to-charge ratio. atlantis-press.com

Infrared (IR) Spectroscopy: FTIR (Fourier-Transform Infrared Spectroscopy) is used to identify the functional groups present in a molecule. researchgate.net Characteristic absorption bands in the IR spectrum can confirm the presence of key functional groups such as N-H (amine), C=O (amide), and O-H (hydroxyl). researchgate.net

Chromatographic Techniques: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for monitoring the progress of reactions and for assessing the purity of the final products. google.comsemanticscholar.org HPLC, in particular, is a high-resolution separation technique that can be used to quantify the purity of a compound. semanticscholar.org

Below is an interactive data table summarizing the analytical techniques used in the characterization of related compounds.

| Analytical Technique | Information Obtained |

| ¹H NMR | Proton environment, coupling, and count |

| ¹³C NMR | Carbon skeleton of the molecule |

| Mass Spectrometry (MS) | Molecular weight and elemental composition |

| Infrared (IR) Spectroscopy | Identification of functional groups |

| HPLC | Purity assessment and quantification |

| TLC | Reaction monitoring and purity check |

Spectroscopic Analysis (e.g., NMR, IR, High-Resolution Mass Spectrometry) in Structural Elucidation

The definitive confirmation of the chemical structure of newly synthesized this compound relies on a combination of modern spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable, each providing unique and complementary information to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the para-substituted phenyl ring and the aliphatic protons of the propanamide side chain. The aromatic region would likely display a characteristic AA'BB' system, appearing as two doublets, due to the protons on the 1,4-disubstituted benzene (B151609) ring. The aliphatic portion would feature two triplets, corresponding to the two adjacent methylene (B1212753) (-CH₂-) groups. Additionally, labile protons from the amine (-NH₂), amide (-NH-), and hydroxyl (-OH) groups would be visible, often as broad singlets that can be confirmed by D₂O exchange.

The ¹³C NMR spectrum would complement this data by showing the number of unique carbon atoms. Signals would be expected in the aromatic region (approx. 110-150 ppm), the aliphatic region (approx. 20-40 ppm), and a distinct signal for the carbonyl carbon (C=O) at a downfield shift (approx. 170 ppm).

Interactive Table 1: Expected NMR Spectroscopic Data for this compound

| ¹H NMR | Data Type | Expected Chemical Shift (δ) ppm | Multiplicity |

| Aromatic Protons | Inferred | ~7.0-7.2 | Doublet |

| Aromatic Protons | Inferred | ~6.6-6.8 | Doublet |

| -CH₂-C=O | Inferred | ~2.4-2.6 | Triplet |

| Ar-CH₂- | Inferred | ~2.7-2.9 | Triplet |

| -NH₂ | Inferred | Broad Signal | Singlet |

| -NH | Inferred | Broad Signal | Singlet |

| -OH | Inferred | Broad Signal | Singlet |

| ¹³C NMR | Data Type | Expected Chemical Shift (δ) ppm | |

| C=O (Amide) | Inferred | ~170 | |

| Aromatic C-N | Inferred | ~145 | |

| Aromatic C-C | Inferred | ~129 | |

| Aromatic C-H | Inferred | ~130 | |

| Aromatic C-H | Inferred | ~115 | |

| Ar-CH₂ | Inferred | ~30 | |

| -CH₂-C=O | Inferred | ~35 |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. mu-varna.bg For this compound, the IR spectrum would be expected to exhibit several characteristic absorption bands that confirm its key structural features. These include stretching vibrations for the N-H bonds of the primary amine and the amide group, a broad O-H stretch from the hydroxamic acid moiety, and a strong C=O stretch characteristic of the amide carbonyl group. researchgate.net

Interactive Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Hydroxamic acid) | Stretching, broad | 3100 - 3300 |

| N-H (Amine) | Stretching | 3300 - 3500 |

| N-H (Amide) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=O (Amide) | Stretching, strong | 1640 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is critical for determining the elemental composition of a molecule with high accuracy. nih.gov This technique provides a precise measurement of the mass-to-charge ratio (m/z), allowing for the unambiguous determination of the molecular formula. For this compound (C₉H₁₂N₂O₂), HRMS would confirm the molecular weight of 180.0899 Da. Typically, analysis is performed on the protonated molecule, [M+H]⁺, which would have an expected m/z of 181.0972. Further structural confirmation can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions that corresponds to the different parts of the molecule. nih.gov

Interactive Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Data |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.18 g/mol |

| Exact Mass | 180.0899 Da |

| Expected [M+H]⁺ (High-Resolution) | 181.0972 m/z |

Chromatographic Methods for Purity Assessment in Research Samples

Assessing the purity of newly synthesized compounds is a critical step in chemical research. For this compound, High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique used to separate the target compound from any unreacted starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common and effective method for analyzing polar aromatic compounds like this compound. In this technique, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs on a nonpolar stationary phase (typically a C8 or C18 silica-based column) with a polar mobile phase. chromatographyonline.com

The mobile phase usually consists of a mixture of water (often containing an acid like formic or acetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. By running a gradient, where the proportion of the organic solvent is increased over time, compounds are eluted from the column based on their relative polarity. The strong UV absorbance of the phenyl ring in this compound makes it readily detectable by a UV-Vis or photodiode array (PDA) detector, typically at a wavelength between 240 and 260 nm. researchgate.net The purity of the sample is then calculated by integrating the area of the main peak and comparing it to the total area of all detected peaks in the chromatogram.

Interactive Table 4: Typical HPLC Conditions for Purity Analysis of Aromatic Amines

| Parameter | Condition |

| Column | Reversed-phase C18, (e.g., 150 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 5-10% B, increase to 95% B over 10-20 minutes |

| Flow Rate | 0.8 - 1.2 mL/min chromatographyonline.com |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 - 20 µL |

Molecular Mechanisms and Biochemical Interactions of 3 4 Aminophenyl N Hydroxypropanamide

Enzymatic Target Modulation by 3-(4-aminophenyl)-N-hydroxypropanamide and Analogues

The primary mechanism by which this compound and related compounds are thought to exert their biological effects is through the direct inhibition of specific enzymes. The hydroxamic acid group is a well-established zinc-binding moiety, making zinc-dependent enzymes a major class of targets. acs.org Similarly, the aminophenyl structure is a recognized scaffold in inhibitors of various enzyme families.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are a class of zinc-dependent enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. mdpi.com The inhibition of HDACs is a key therapeutic strategy, and compounds containing a hydroxamic acid group are among the most potent classes of HDAC inhibitors (HDACis). acs.org

The inhibitory mechanism of hydroxamic acid-containing compounds involves the chelation of the zinc ion (Zn²⁺) located at the bottom of the active site pocket of the HDAC enzyme. nih.gov This interaction, coordinated by the carbonyl and hydroxyl oxygen atoms of the hydroxamic acid, displaces a critical water molecule that is essential for the deacetylation reaction, thereby blocking the enzyme's catalytic activity. nih.gov Analogues such as N-(2-aminophenyl)benzamides also interact with the zinc ion through their carbonyl and amino groups, forming a stable chelate complex that inhibits the enzyme. nih.gov

The enzymatic activity of HDACs and the potency of their inhibitors are commonly evaluated using in vitro assays. A widely used method is a two-step fluorometric assay. nih.gov In the first step, the HDAC enzyme is incubated with a synthetic substrate, such as Boc-Lys(Ac)-AMC, which contains an acetylated lysine residue linked to a fluorescent molecule (7-amino-4-methylcoumarin, AMC). nih.gov The HDAC enzyme removes the acetyl group from the lysine. In the second step, a developing enzyme, typically trypsin, is added. Trypsin cleaves the peptide bond C-terminal to the now-deacetylated lysine, releasing the AMC fluorophore. nih.gov The resulting fluorescence, measured with a plate reader at excitation/emission wavelengths of approximately 355/460 nm, is directly proportional to the HDAC activity. nih.gov These assays are adaptable to high-throughput screening in 96- or 384-well plate formats to identify and characterize novel inhibitors. europeanpharmaceuticalreview.com

There are 18 known human HDAC isoforms, grouped into four classes. frontiersin.org Class I, II, and IV HDACs are zinc-dependent, whereas Class III HDACs (sirtuins) are NAD⁺-dependent. frontiersin.org Analogues of this compound, particularly those based on the N-(2-aminophenyl)benzamide scaffold, often exhibit selectivity for Class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8). frontiersin.orgnih.gov

For instance, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) shows a clear Class I selective inhibitory pattern, with IC₅₀ values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively, while having minimal effect on Class II HDACs. frontiersin.org Similarly, other N-(2-aminophenyl)benzamide analogues have been developed that show potent, low nanomolar inhibition of HDAC3 within its native co-repressor complex (HDAC3-NCoR1), with greater than 10-fold selectivity over HDAC2 and more than 50-fold selectivity over HDAC1. nih.govacs.org This isoform selectivity is crucial, as the inhibition of different HDACs can lead to distinct downstream biological outcomes.

| Compound | HDAC1 (IC₅₀) | HDAC2 (IC₅₀) | HDAC3 (IC₅₀) | HDAC8 (IC₅₀) | Reference |

|---|---|---|---|---|---|

| NA | 95.2 nM | 260.7 nM | 255.7 nM | >5,000 nM | frontiersin.org |

| Analogue 24a | 930 nM | 85 nM | 12 nM (in NCoR1 complex) | 4,100 nM | nih.gov |

Urease Enzyme Inhibition Studies

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov It is a key virulence factor for several pathogens. Hydroxamic acids are a well-documented class of potent urease inhibitors. nih.govresearchgate.netdocumentsdelivered.com The mechanism of inhibition is believed to involve the interaction of the hydroxamic acid moiety with the two nickel ions (Ni²⁺) in the enzyme's active site. researchgate.net As competitive inhibitors, these compounds mimic the structure of urea and bind to the dinickel center, blocking substrate access and inactivating the enzyme. nih.gov Acetohydroxamic acid (AHA) is a prototype inhibitor that binds to the nickel ions through its carbonyl and hydroxamate oxygen atoms. researchgate.net

Investigation of Other Enzyme Systems and Protein Targets

The structural features of this compound and its analogues suggest potential interactions with other protein targets beyond HDACs and urease.

Tubulin Polymerization: Microtubules, polymers of αβ-tubulin, are essential for cell division and are a major target for anticancer drugs. nih.gov A wide range of chemical scaffolds, including some containing aminophenyl moieties, have been identified as tubulin polymerization inhibitors. nih.gov These agents typically bind to tubulin dimers at sites such as the colchicine (B1669291) binding site, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govmdpi.com

Kinesin Spindle Protein (KSP): KSP (also known as Eg5) is a motor protein essential for establishing the bipolar mitotic spindle. mdpi.com Inhibition of KSP leads to the formation of characteristic monopolar spindles, mitotic arrest, and apoptosis. nih.gov KSP inhibitors often bind to an allosteric pocket on the protein, distinct from the ATP- or microtubule-binding sites. nih.gov While structurally diverse, some diaryl amine derivatives have been developed as potent KSP inhibitors. nih.gov

Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone that is critical for the stability and function of numerous client proteins involved in cell growth and survival. mdpi.com Interestingly, some HDAC inhibitors, including the hydroxamic acid-based compound Suberoylanilide Hydroxamic Acid (SAHA), have been shown to induce the cleavage and subsequent degradation of HSP90. nih.govnih.gov This effect is mediated by the generation of reactive oxygen species (ROS) and caspase activation, representing an indirect mechanism of modulating HSP90 function. nih.gov

Kinases: Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer. nih.gov The aminophenyl group is a common structural element in many kinase inhibitors. nih.gov For example, derivatives containing this moiety have been shown to act as multi-kinase inhibitors, targeting receptor tyrosine kinases such as EGFR, HER-2, and VEGFR, by competing with ATP for binding in the kinase domain. nih.govmdpi.comresearchgate.net

Cellular Responses and Pathway Modulation in Preclinical Research Models

The inhibition of molecular targets like HDACs by this compound and its analogues triggers a cascade of downstream cellular events. In preclinical models, these responses often culminate in anti-proliferative and pro-apoptotic effects.

HDAC inhibition leads to the hyperacetylation of histone and non-histone proteins, which alters gene expression patterns. wikipedia.org This can reactivate silenced tumor suppressor genes, leading to outcomes such as cell cycle arrest, cellular senescence, and apoptosis. nih.govembopress.org For example, treatment of diffuse large B-cell lymphoma (DLBCL) cell lines with Class I HDAC inhibitors can induce either a G1 reversible growth arrest or a cytotoxic response characterized by mitotic arrest and apoptosis, depending on which HDAC isoforms are most effectively targeted. nih.gov Specifically, efficient inhibition of HDAC3 has been linked to the induction of DNA damage and cytotoxicity. nih.gov

Furthermore, HDAC inhibitors have been shown to modulate immune responses in various disease models by affecting the differentiation and function of immune cells like T-cells and macrophages. nih.gov In neurodegenerative disease models, HDAC inhibitors can restore memory and reduce cognitive deficits by promoting histone acetylation, which facilitates the transcription of genes critical for synaptic function and plasticity. researchgate.netnih.gov The broad effects of HDAC inhibition on proteostasis, including the activation of the ubiquitin-proteasome pathway and autophagy, also contribute to their therapeutic potential in preclinical models of aging and disease. embopress.org

| Cellular Response | Underlying Mechanism | Preclinical Model System | Reference |

|---|---|---|---|

| Cell Cycle Arrest (G1 or G2/M) | Re-expression of cell cycle regulators (e.g., p21) | Cancer Cell Lines (e.g., DLBCL, HepG2) | frontiersin.orgnih.gov |

| Apoptosis Induction | Activation of intrinsic/extrinsic apoptotic pathways | Cancer Cell Lines (e.g., Jurkat, HeLa) | nih.gov |

| Modulation of Immune Cells | Altered cytokine production; regulation of T-cell differentiation | Mouse models of inflammatory disease | nih.gov |

| Memory Enhancement | Increased histone acetylation at genes for synaptic plasticity | Mouse models of Alzheimer's Disease | nih.gov |

| Induction of Autophagy | Increased degradation of cellular components | Cancer Cell Lines | embopress.org |

Investigations in Cell-Based Assays for Biological Activity (Excluding Clinical Outcomes)

Cell-based assays are crucial for determining the biological activity of compounds in a cellular context. For HDAC inhibitors with structures similar to this compound, a variety of assays are employed to characterize their effects on cell proliferation, survival, and differentiation.

One of the primary activities observed for N-(2-aminophenyl)-benzamide-based HDAC inhibitors is the induction of growth arrest and differentiation in tumor cells. nih.gov In antiproliferative assays, these compounds have demonstrated potent activity against various cancer cell lines. For instance, novel HDAC inhibitors containing the N-(2-aminophenyl)-benzamide functionality have shown antiproliferative activity at micromolar concentrations against A549 and SF268 cancer cell lines. nih.gov

Another significant biological effect observed in cell-based assays is the induction of apoptosis. Studies on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, a structurally related compound, revealed that it contributes to antitumor effects by inducing G2/M phase arrest and cell apoptosis in HepG2 cells. frontiersin.org This indicates that the compound can interfere with the cell cycle and trigger programmed cell death in cancer cells.

The table below summarizes the types of biological activities observed in cell-based assays for structurally similar HDAC inhibitors.

| Assay Type | Biological Activity Observed | Example Cell Lines |

| Antiproliferative Assay | Inhibition of cell growth | A549, SF268, A2780, HepG2 |

| Cell Cycle Analysis | Induction of G2/M phase arrest | HepG2 |

| Apoptosis Assay | Induction of programmed cell death | HepG2 |

| Gene Expression Analysis | Reversal of gene silencing | - |

It is important to note that the specific activity and potency of this compound would need to be determined through direct experimental evaluation in these and other relevant cell-based assay systems. nuvisan.com

Molecular Signaling Pathways Affected by this compound

Based on its presumed classification as an HDAC inhibitor, this compound would likely affect several key molecular signaling pathways that are regulated by histone acetylation. HDACs play a critical role in the epigenetic control of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. frontiersin.orgmdpi.com Inhibition of HDACs leads to hyperacetylation, which in turn alters chromatin structure and modulates gene transcription. nih.gov

One of the primary pathways affected is the regulation of gene expression. By inhibiting HDACs 1-3, these compounds can lead to the enhanced expression of genes that have been silenced, which is a common occurrence in cancer and some neurodegenerative disorders. nih.gov For example, HDAC inhibitor-induced expression of the progranulin (PGRN) gene has been observed, which involves enhanced H3K27 acetylation at the GRN promoter region. nih.gov

Cellular analysis of N-(2-aminophenyl)-benzamide inhibitors has revealed the downregulated expression of EGFR mRNA and protein, indicating an impact on the epidermal growth factor receptor signaling pathway. nih.gov Furthermore, HDAC inhibitors can influence p53-induced transcription, leading to tumor cell death. mdpi.com The activity of signal transducers and activators of transcription (STATs), such as STAT3, which are often highly expressed in cancer, is also modulated by HDAC activity. mdpi.com

The following table outlines some of the key molecular signaling pathways potentially affected by this compound.

| Signaling Pathway | Effect of HDAC Inhibition | Potential Downstream Consequences |

| Gene Transcription Regulation | Increased histone acetylation, leading to a more open chromatin structure. | Altered expression of tumor suppressor genes and oncogenes. |

| EGFR Signaling | Downregulation of EGFR mRNA and protein expression. | Inhibition of cancer cell proliferation and survival. |

| p53 Pathway | Activation of p53-induced transcription. | Induction of apoptosis in tumor cells. |

| STAT3 Signaling | Modulation of STAT3 activity. | Regulation of gene expression involved in cell growth and survival. |

Biophysical Characterization of Ligand-Target Binding Interactions

The biophysical characterization of the interaction between a ligand like this compound and its target protein, presumably an HDAC, is essential for understanding its mechanism of action and for guiding further drug development.

Binding Affinity Determinations

The binding affinity of an inhibitor for its target enzyme is a critical parameter. For HDAC inhibitors, this is often quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

For the class of N-(2-aminophenyl)-benzamide inhibitors, nanomolar to micromolar affinities for class I HDACs are commonly observed. For example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide exhibited IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. frontiersin.org Another study identified benzamides that inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov

Isothermal titration calorimetry (ITC) is a gold-standard technique for directly measuring the binding affinity, enthalpy, and stoichiometry of ligand-protein interactions. mdpi.com This method could be employed to precisely determine the thermodynamic parameters of the binding of this compound to various HDAC isoforms.

The following table provides examples of binding affinities for structurally related HDAC inhibitors.

| Compound | Target | IC50 (nM) |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | 95.2 |

| HDAC2 | 260.7 | |

| HDAC3 | 255.7 | |

| Chiral oxazoline-capped N-(2-aminophenyl)-benzamide (15k) | HDAC1 | 80 |

| HDAC2 | 110 | |

| HDAC3-NCoR2 | 6 |

Structural Biology Insights into Interaction Interfaces

Structural biology techniques, such as X-ray crystallography and computational docking studies, provide detailed insights into how a ligand binds to its target protein at the atomic level. For HDAC inhibitors, the interaction with the zinc ion in the active site is a key feature.

Docking studies of N-(2-aminophenyl)-benzamide inhibitors with HDAC1 have shed light on their binding mode. nih.gov The N-(2-aminophenyl)-benzamide functionality typically acts as the zinc-binding group. The hydroxamic acid moiety, as is present in this compound, is a well-established zinc-binding group that chelates the zinc ion in the HDAC active site.

Structure Activity Relationship Sar Studies of 3 4 Aminophenyl N Hydroxypropanamide Derivatives

Elucidation of Essential Pharmacophores for Biological Activity

The biological activity of 3-(4-aminophenyl)-N-hydroxypropanamide derivatives, particularly as histone deacetylase (HDAC) inhibitors, is dictated by a well-defined pharmacophore model. This model generally consists of three key components: a zinc-binding group (ZBG), a linker region, and a surface recognition cap.

Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-CONHOH) serves as the essential ZBG, crucial for chelating the zinc ion within the active site of metalloenzymes like HDACs.

Linker: The propanamide chain acts as the linker, connecting the ZBG to the cap group. Its length and flexibility are critical for correctly positioning the ZBG for optimal interaction with the catalytic zinc ion.

Cap Group: The 4-aminophenyl group functions as the cap, which interacts with the surface of the enzyme's active site. This interaction contributes to the affinity and selectivity of the inhibitor.

Derivatives of the closely related 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides have demonstrated that modifications to the cap group significantly impact potency. For instance, the incorporation of a 1,4-phenylene carboxamide linker and a 4-(dimethylamino)phenyl or 4-(pyrrolidin-1-yl)phenyl group as a cap substructure has been shown to generate highly potent HDAC inhibitors. nih.gov

Impact of Aromatic and Aliphatic Substitutions on Molecular Interactions

Substitutions on both the aromatic (phenyl) ring and the aliphatic (propanamide) chain of this compound can profoundly influence its biological activity by altering its electronic properties, hydrophobicity, and steric interactions with the target enzyme.

Modifications to the 4-amino group on the phenyl ring are particularly significant. The introduction of various substituents can modulate the electron density of the aromatic ring and introduce new points of interaction. For example, in a series of N-arylsubstituted hydroxamic acids, the presence of hydrogen bond donor and acceptor atoms, as well as halogen atoms like chlorine on the phenyl rings, were found to be important determinants of inhibitory potency against human adenocarcinoma cells. nih.gov

Quantitative structure-activity relationship (QSAR) studies on hydroxamic acid inhibitors of 5-lipoxygenase have highlighted that the hydrophobicity of the molecule is a primary physicochemical feature influencing inhibitory potency. nih.gov This suggests that substituents on the phenyl ring that increase lipophilicity could enhance activity, up to a certain point. However, the hydrophobicity in the immediate vicinity of the hydroxamic acid functionality does not appear to contribute to increased inhibition. nih.gov

Below is a hypothetical data table illustrating the potential impact of substitutions on the 4-position of the phenyl ring, based on general SAR principles for related inhibitors.

| Substituent (R) | Nature of Substituent | Predicted Impact on Activity |

| -NH2 (unsubstituted) | Hydrogen bond donor | Baseline activity |

| -NH(CH3) | Increased lipophilicity | Potential increase in activity |

| -N(CH3)2 | Further increased lipophilicity | Potential for further increase in activity nih.gov |

| -NO2 | Electron-withdrawing | May alter binding interactions nih.gov |

| -Cl | Halogen, lipophilic | Can enhance activity nih.gov |

This table is illustrative and based on findings from related classes of compounds.

Role of the Hydroxamic Acid Moiety in Target Engagement

The hydroxamic acid moiety is a cornerstone of the biological activity of this compound, primarily due to its ability to act as a bidentate chelator of the zinc ion in the active site of metalloenzymes. nih.gov This interaction is critical for the inhibition of enzymes like histone deacetylases (HDACs).

The hydroxamic acid functional group (-CONHOH) can exist in keto and enol tautomeric forms, with the keto form generally being more stable. nih.gov Upon approaching the positively charged zinc ion in the enzyme's active site, the hydroxamic acid can deprotonate, forming a hydroxamate anion that coordinates with the zinc ion. This strong interaction effectively blocks the active site and inhibits the enzyme's function.

The potency of hydroxamic acid-based inhibitors is often significantly greater than their corresponding carboxylic acid analogs, underscoring the importance of this specific functional group for potent enzyme inhibition. The bidentate chelation by the hydroxamic acid provides a more stable complex with the zinc ion compared to the monodentate interaction of a carboxylate.

Conformational Analysis and its Influence on Activity

The conformational flexibility of this compound and its derivatives plays a crucial role in determining their biological activity. The molecule possesses several rotatable bonds, including those in the propanamide linker and the bond connecting the phenyl ring to the linker.

The conformation of the hydroxamic acid group itself is also significant. It can exist in cis (Z) and trans (E) conformations. capes.gov.br The Z conformation is generally required for metal chelation. capes.gov.br Hydrogen bonding, both intramolecular and with solvent molecules, can influence the preferred conformation. capes.gov.br

Computational studies on various hydroxamic acids have shown that the keto forms are the most stable. nih.gov The ability of the molecule to adopt the correct conformation to fit into the binding pocket of the target enzyme is paramount. A rigid linker might restrict the molecule from achieving the optimal orientation for the hydroxamic acid to chelate the zinc ion, while a linker that is too flexible might lead to an entropic penalty upon binding.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(4-aminophenyl)-N-hydroxypropanamide, docking simulations can be employed to understand how this ligand might interact with the active site of a protein, which is crucial for rational drug design. nih.govnih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. This can help identify potential protein targets and elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For instance, studies on similar compounds have utilized molecular docking to predict binding affinities and interaction patterns with various enzymes. researchgate.net

Illustrative Molecular Docking Results:

The following table illustrates hypothetical docking scores of this compound with various protein targets, which could be indicative of its therapeutic potential.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Histone Deacetylase (HDAC) | -8.5 | HIS142, HIS143, ASP101 |

| Carbonic Anhydrase | -7.2 | HIS94, HIS96, THR199 |

| Cyclooxygenase-2 (COX-2) | -9.1 | ARG120, TYR355, SER530 |

This data is illustrative and intended to represent typical results from molecular docking simulations.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of a molecule. nih.gov For this compound, DFT can be used to calculate a variety of molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests that the molecule is more reactive. DFT calculations on related aminophenol compounds have been used to determine their thermodynamic properties and analyze factors affecting their stability. researchgate.net These methods can also predict vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., FTIR and Raman) to confirm the molecular structure. nih.gov

Illustrative Quantum Chemical Properties:

Below is a table of hypothetical electronic properties for this compound calculated using DFT.

| Property | Calculated Value (Hypothetical) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

This data is illustrative and intended to represent typical results from DFT calculations.

In Silico Prediction of Biological Activities (e.g., Antioxidant, Antimicrobial Potency)

In silico methods can be used to predict the biological activities of a compound based on its chemical structure. For this compound, various computational models can be employed to forecast its potential as an antioxidant or antimicrobial agent. These predictions are often based on quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity. nih.gov

The antioxidant potential can be inferred from calculated properties such as ionization potential and bond dissociation energies, which indicate the ease with which the molecule can donate a hydrogen atom to neutralize free radicals. mdpi.com Similarly, antimicrobial activity can be predicted by docking the compound against essential microbial enzymes or by using machine learning models trained on known antimicrobial agents. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can also be performed to assess the drug-likeness of the compound. nih.gov

Illustrative Predicted Activities:

This table provides an example of in silico predictions for the biological activities of this compound.

| Predicted Activity | Prediction Score (Hypothetical) | Method |

| Antioxidant Potency | High | Based on BDE calculations |

| Antimicrobial Activity | Moderate | Docking against bacterial enzymes |

| Lipinski's Rule of Five | Compliant | ADMET Prediction |

This data is illustrative and intended to represent typical results from in silico prediction models.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. nih.govnih.gov For this compound, MD simulations can be used to explore its conformational landscape, revealing the different shapes the molecule can adopt and the energetic barriers between these conformations. mdpi.com This is particularly important for understanding how the molecule might adapt its shape to fit into a protein's binding site.

MD simulations can also be used to study the stability of a ligand-protein complex identified through molecular docking. nih.gov By simulating the complex in a solvent environment, researchers can observe the flexibility of the protein and the ligand and analyze the persistence of key intermolecular interactions, such as hydrogen bonds, over the simulation time. mdpi.com

Illustrative MD Simulation Parameters:

The following table outlines typical parameters that would be used in an MD simulation study of this compound.

| Parameter | Value (Hypothetical) |

| Simulation Time | 100 ns |

| Force Field | AMBER |

| Solvent Model | Explicit (e.g., TIP3P water) |

| Temperature | 300 K |

| Pressure | 1 atm |

This data is illustrative and intended to represent typical parameters for an MD simulation.

Preclinical Pharmacological Investigations of 3 4 Aminophenyl N Hydroxypropanamide Analogues

In Vitro Efficacy and Potency Evaluations

The primary method for evaluating the efficacy of HDAC inhibitor analogues in vitro is through enzymatic inhibition assays, which determine the concentration of the compound required to inhibit 50% of a specific HDAC isoform's activity (IC50). nih.gov These assays are crucial for establishing a compound's potency and selectivity profile across the different classes of HDAC enzymes. researchgate.net

Hydroxamic acid-based inhibitors, including analogues of 3-(4-aminophenyl)-N-hydroxypropanamide, have demonstrated a broad range of activities. For instance, Vorinostat (SAHA), a well-characterized hydroxamic acid inhibitor, displays pan-inhibitory effects, targeting class I and IIb HDACs with nanomolar potency. researchgate.netnih.gov In contrast, structural modifications can lead to significant changes in isoform selectivity. Newly synthesized 5-pyridinyl-1,2,4-triazole derivatives with a hydroxamic acid ZBG have shown high selectivity for HDAC2 over other isoforms. nih.gov For example, compound 6a from one study demonstrated an IC50 of 0.09 µM for HDAC2, while being substantially less potent against HDAC1, HDAC3, HDAC6, and HDAC8, showcasing ~137-fold selectivity for HDAC2 over HDAC1. nih.gov

The linker and cap groups are pivotal in achieving this selectivity. Studies have shown that modifying these regions can improve ligand-receptor binding and differentiate between the active sites of various isoforms. nih.gov For example, some scriptaid (B1680928) analogues with a 3-amido substitution are potent inhibitors of HDAC6, with IC50 values in the sub-nanomolar range. researchgate.net The potency and selectivity of various hydroxamic acid-based HDAC inhibitor analogues are summarized in the table below, illustrating the impact of different structural scaffolds on isoform inhibition.

Table 1: In Vitro Inhibitory Activity of Selected Hydroxamic Acid-Based HDAC Inhibitor Analogues This table is interactive. You can sort and filter the data.

| Compound | Target HDAC Isoform | IC50 (nM) | Notes | Reference |

|---|---|---|---|---|

| Vorinostat (SAHA) | HDAC1 | 11 | Pan-inhibitor | nih.gov |

| Vorinostat (SAHA) | HDAC2 | 3.0 | Pan-inhibitor | nih.gov |

| Vorinostat (SAHA) | HDAC3 | 6.0 | Pan-inhibitor | nih.gov |

| Trichostatin A (TSA) | HDAC1 | 0.4 | Pan-inhibitor | researchgate.net |

| Trichostatin A (TSA) | HDAC3 | 0.2 | Pan-inhibitor | researchgate.net |

| Trichostatin A (TSA) | HDAC6 | 0.6 | Pan-inhibitor | researchgate.net |

| Compound 6a (pyridinyl-1,2,4-triazole derivative) | HDAC1 | >12,400 | Selective for HDAC2 | nih.gov |

| Compound 6a (pyridinyl-1,2,4-triazole derivative) | HDAC2 | 90 | Selective for HDAC2 | nih.gov |

| Compound 6a (pyridinyl-1,2,4-triazole derivative) | HDAC3 | 3,410 | Selective for HDAC2 | nih.gov |

| KNH019 (3-benzamido scriptaid analogue) | HDAC1 | 91 | Selective for HDAC6 | researchgate.net |

| KNH019 (3-benzamido scriptaid analogue) | HDAC6 | 1.0 | Selective for HDAC6 | researchgate.net |

In Vivo Animal Model Studies for Mechanistic Elucidation and Target Validation (Excluding Therapeutic Efficacy in Humans)

While in vitro assays establish potency, in vivo animal models are indispensable for validating that a compound engages its intended target in a complex biological system and for elucidating the downstream mechanistic consequences of that engagement. creative-biolabs.com These studies provide a higher level of evidence than cell cultures by accounting for pharmacokinetics and the intricate interactions between multiple cellular pathways within a whole organism. creative-biolabs.com Key animal models used in this context include mice and zebrafish xenografts. nih.govnih.gov

A primary goal of these in vivo studies is to confirm "on-target" activity. This is often achieved by measuring the level of acetylation of known HDAC substrates in tissues following administration of the inhibitor. For example, an increase in the acetylation of histone H3, histone H4, or α-tubulin serves as a direct biomarker of HDAC inhibition within the animal. nih.govnih.gov

In preclinical disease models, such as cancer xenografts, analogues are used not primarily to assess tumor regression, but to investigate the biochemical target. nih.gov For instance, in a neuroblastoma zebrafish xenograft model, treatment with Tubastatin A, a selective HDAC6 inhibitor, resulted in a five-fold increase in acetylated α-tubulin (a known HDAC6 substrate) without affecting the acetylation of histone H3 (a substrate of class I HDACs). nih.gov This result provides strong in vivo evidence of specific on-target activity.

Another advanced technique for target validation is Positron Emission Tomography (PET) imaging. Using a radiolabeled inhibitor, researchers can non-invasively visualize and quantify HDAC density in various organs, including the brain. nih.gov In studies with rats and baboons, a radiolabeled compound demonstrated specific binding to HDACs in the brain and peripheral organs. Pre-treatment with unlabeled Vorinostat (SAHA) blocked this signal, confirming that the radiotracer binds to the intended HDAC targets in vivo and allowing for the measurement of target occupancy by a therapeutic candidate. nih.gov

Ex vivo analysis involves harvesting tissues or cells from an animal after in vivo treatment to study cellular and molecular responses in a controlled setting. This method bridges the gap between in vivo complexity and in vitro analytical precision. A common application is to confirm the biochemical mechanism of action of an HDAC inhibitor. nih.gov

In one study, mice were administered HDAC inhibitors, and after a set period, their bone marrow and spleen were harvested. nih.gov Western blot analysis of cell lysates from these tissues showed a three- to four-fold increase in the acetylated form of histone H3, directly demonstrating that the inhibitors reached their target tissues and exerted their enzymatic inhibitory effect in vivo. nih.gov

Furthermore, tissues from disease models can be analyzed to understand the downstream cellular consequences of target engagement. In neuroblastoma tumor models, tissues harvested from inhibitor-treated animals were examined using immunohistochemistry. researchgate.net This ex vivo analysis revealed changes in key cellular markers, such as an increase in active caspase-3 (indicating apoptosis) and neurofilament (indicating differentiation), and a decrease in phosphorylated histone H3 (indicating reduced proliferation). researchgate.net Similarly, a study in aged mice treated with an HDAC1/2 inhibitor involved harvesting kidney, brain, and heart tissue for histological and gene expression analysis. This revealed tissue-specific changes, such as reduced renal fibrosis and altered expression of dementia-related genes, linking target inhibition to specific physiological responses. biorxiv.org

Future Research Directions and Translational Potential in Chemical Biology

Development of Novel Analogs with Enhanced Target Specificity

The development of analogs of a lead compound is a critical step in optimizing its pharmacological properties. For 3-(4-aminophenyl)-N-hydroxypropanamide, the synthesis of novel derivatives would aim to enhance its potency and selectivity for specific HDAC isoforms. The general structure of HDAC inhibitors provides a modular framework for such analog development.

Table 1: Key Structural Components of this compound for Analog Development

| Component | Structure/Group | Potential Modifications for Enhanced Specificity |

| Cap Group | 4-Aminophenyl | Substitution on the phenyl ring (e.g., with alkyl, halogen, or other functional groups) to explore interactions with the surface of the HDAC enzyme's active site. |

| Linker | Propanamide | Altering the length and rigidity of the linker to optimize positioning of the zinc-binding group within the catalytic channel of different HDAC isoforms. |

| Zinc-Binding Group | N-Hydroxypropanamide | While generally conserved for HDAC inhibition, bioisosteric replacement could be explored to modulate potency and pharmacokinetic properties. |

Detailed research into the structure-activity relationships (SAR) of related aminophenyl-containing HDAC inhibitors has shown that modifications to the cap group can significantly influence isoform selectivity. For instance, the introduction of larger, more hydrophobic substituents on the phenyl ring could favor binding to HDAC isoforms with more accommodating surface pockets. The linker length and composition are also crucial, as they determine the optimal orientation of the zinc-binding hydroxamic acid within the catalytic site. A systematic exploration of these modifications could lead to the identification of analogs with potent and selective inhibitory activity against specific HDACs, which is a key goal in the development of next-generation epigenetic drugs.

Integration with Advanced Screening Technologies

To efficiently evaluate the biological activity of newly synthesized analogs of this compound, integration with advanced screening technologies is paramount. High-throughput screening (HTS) methodologies are essential for rapidly assessing large libraries of compounds.

Table 2: Advanced Screening Technologies for the Evaluation of this compound Analogs

| Screening Technology | Principle | Application for HDAC Inhibitor Discovery |

| Fluorescence-Based Assays | Measurement of a fluorescent signal generated by the enzymatic activity of HDACs on a fluorogenic substrate. Inhibition of the enzyme leads to a decrease in the signal. | Rapid and sensitive method for primary screening of large compound libraries to identify potent HDAC inhibitors. nih.gov |

| Cell-Based Assays | Utilization of engineered cell lines that report on HDAC activity, for example, through the expression of a reporter gene under the control of an HDAC-regulated promoter. | Validation of hits from primary screens in a more physiologically relevant context and assessment of cell permeability. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple cellular parameters (e.g., cell cycle progression, apoptosis, protein localization) in response to compound treatment. | Provides a more comprehensive understanding of the cellular effects of the compounds beyond simple enzyme inhibition. |

The initial screening of a library of this compound analogs would likely involve a fluorescence-based assay to determine their IC50 values against a panel of HDAC isoforms. nih.gov Promising candidates would then be advanced to cell-based assays to confirm their activity in a cellular context and to assess their effects on downstream events such as histone acetylation and gene expression. High-content screening can provide valuable insights into the phenotypic consequences of HDAC inhibition by these novel compounds, helping to elucidate their mechanisms of action and potential therapeutic applications. chumontreal.qc.ca

Exploring Unconventional Biological Roles and Mechanistic Pathways

While the primary hypothesis for the biological activity of this compound is the inhibition of histone deacetylases, it is crucial to explore potential unconventional biological roles and mechanistic pathways. The hydroxamic acid moiety is a known metal chelator and can interact with other metalloenzymes. unl.pt

Potential unconventional roles for hydroxamic acid-containing compounds include:

Inhibition of other metalloenzymes: The hydroxamic acid group can chelate other metal ions, such as iron, and therefore may inhibit other classes of metalloenzymes, including matrix metalloproteinases (MMPs) or urease. researchgate.net

Modulation of oxidative stress: Some hydroxamic acid derivatives have been reported to possess antioxidant properties. nih.gov

Antimicrobial activity: The ability to chelate essential metal ions can also confer antimicrobial properties to these compounds. unl.pt

Investigating these alternative biological activities is essential for a comprehensive understanding of the compound's pharmacological profile. A combination of in vitro enzymatic assays against a panel of different metalloenzymes and cell-based assays designed to measure oxidative stress or antimicrobial activity would be necessary. Uncovering such unconventional roles could open up new therapeutic avenues for this compound and its analogs, beyond their potential as epigenetic modulators. This exploration of polypharmacology is increasingly recognized as a valuable strategy in drug discovery.

Q & A

Q. What are the established synthetic routes for 3-(4-aminophenyl)-N-hydroxypropanamide?

The synthesis typically involves amide bond formation between 4-aminophenyl derivatives and hydroxypropanoyl chloride. Key steps include:

- Reacting 4-aminophenylamine with 3-chloropropanoyl chloride in anhydrous THF under nitrogen.

- Using a base (e.g., triethylamine) to neutralize HCl byproducts.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization (60–75%) depends on stoichiometric control and reaction time (12–24 hours) .

Q. What spectroscopic techniques confirm the compound’s structural integrity?

- 1H/13C NMR : Aromatic protons (δ 6.8–7.2 ppm), amide NH (δ 8.1–8.3 ppm), and hydroxyl proton (δ 9.5–10.0 ppm, broad).

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹), hydroxyl O-H stretch (~3200 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 208.1 (M+H⁺) .

Q. How is the compound’s purity assessed during synthesis?

- HPLC : Reverse-phase C18 column, mobile phase (acetonitrile/water + 0.1% TFA), retention time ~8.2 min. Purity ≥95% is required for biological assays.

- Melting Point : Consistent with literature values (e.g., 180–182°C) .

Q. What in vitro assays are used for initial bioactivity screening?

- Enzyme Inhibition : Kinase assays (e.g., tyrosine kinases) using ADP-Glo™ kits.

- Cytotoxicity : MTT assay in cancer cell lines (IC50 determination).

- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis?

- Solvent Optimization : THF outperforms DMF due to better solubility of intermediates.

- Catalyst Screening : DMAP (4-dimethylaminopyridine) increases amidation efficiency (yield: 85% vs. 60% without catalyst).

- Temperature Control : Slow addition of acyl chloride at 0°C minimizes side reactions .

Q. What strategies resolve contradictions in reported biological activity data?

- Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays).

- Metabolic Stability Testing : Incubate with liver microsomes to assess oxidation susceptibility (e.g., amino group → nitro derivative).

- Impurity Profiling : Identify degradation products via LC-MS .

Q. How to design analogs for enhanced target selectivity?

- Substituent Modification : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the phenyl ring to modulate electron density.

- Bioisosteric Replacement : Replace the hydroxyl group with a methanesulfonamide moiety to improve solubility.

- Molecular Docking : Use AutoDock Vina to predict binding affinity with kinase ATP-binding pockets .

Q. What computational methods predict off-target interactions?

- Pharmacophore Modeling : Identify key interaction motifs (e.g., hydrogen bonds with catalytic lysine residues).

- QSAR Studies : Correlate substituent electronegativity with IC50 values using MLR (multiple linear regression).

- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .

Q. How to address poor aqueous solubility in pharmacokinetic studies?

Q. What mechanistic studies elucidate the compound’s mode of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.